[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate
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Overview
Description
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate is a complex organic compound that belongs to the class of phenol ethers. These compounds are characterized by an ether group substituted with a benzene ring.
Preparation Methods
The synthesis of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate typically involves several steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction is favored due to its mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate can be compared with other phenol ethers, such as:
(2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol: This compound shares a similar structure but differs in its specific functional groups and applications.
Other phenol ethers: These compounds also contain an ether group substituted with a benzene ring but may have different substituents and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-15-6-7-16(2)19(12-15)20(23)14-28-21(24)17-4-3-5-18(13-17)29(25,26)22-8-10-27-11-9-22/h3-7,12-13H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTMKAQTPZPFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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